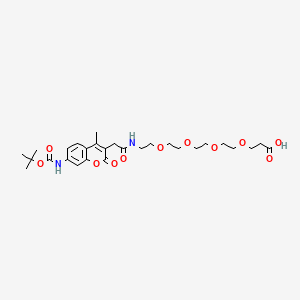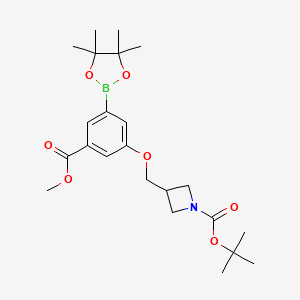![molecular formula C17H14ClN3OS B15339927 N'-[1-(3-aminophenyl)ethylidene]-3-chloro-1-benzo[b]thiophene-2-carbohydrazide](/img/structure/B15339927.png)
N'-[1-(3-aminophenyl)ethylidene]-3-chloro-1-benzo[b]thiophene-2-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[(E)-1-(3-Aminophenyl)ethylidene]-3-chloro-1-benzothiophene-2-carbohydrazide is a complex organic compound with potential applications in various scientific fields. It is characterized by its unique structure, which includes an aminophenyl group, a benzothiophene ring, and a carbohydrazide moiety. This compound is of interest due to its potential biological activities and its role in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-1-(3-Aminophenyl)ethylidene]-3-chloro-1-benzothiophene-2-carbohydrazide typically involves the condensation of 3-chloro-1-benzothiophene-2-carbohydrazide with an appropriate aldehyde or ketone. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
N’-[(E)-1-(3-Aminophenyl)ethylidene]-3-chloro-1-benzothiophene-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The chloro group in the benzothiophene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, and are carried out under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted benzothiophene derivatives.
Aplicaciones Científicas De Investigación
N’-[(E)-1-(3-Aminophenyl)ethylidene]-3-chloro-1-benzothiophene-2-carbohydrazide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activities, such as antimicrobial or anticancer properties, are of interest for drug development.
Medicine: Research into its pharmacological effects and potential therapeutic applications is ongoing.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism by which N’-[(E)-1-(3-Aminophenyl)ethylidene]-3-chloro-1-benzothiophene-2-carbohydrazide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to various biological responses. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparación Con Compuestos Similares
Similar Compounds
- N’-[(E)-1-(4-Aminophenyl)ethylidene]-3-chloro-1-benzothiophene-2-carbohydrazide
- N’-[(E)-1-(3-Aminophenyl)ethylidene]-3-chloro-1-benzothiophene-2-carbohydrazide
Uniqueness
N’-[(E)-1-(3-Aminophenyl)ethylidene]-3-chloro-1-benzothiophene-2-carbohydrazide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an aminophenyl group, a benzothiophene ring, and a carbohydrazide moiety sets it apart from other similar compounds, making it a valuable target for research and development.
Propiedades
Fórmula molecular |
C17H14ClN3OS |
|---|---|
Peso molecular |
343.8 g/mol |
Nombre IUPAC |
N-[(E)-1-(3-aminophenyl)ethylideneamino]-3-chloro-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C17H14ClN3OS/c1-10(11-5-4-6-12(19)9-11)20-21-17(22)16-15(18)13-7-2-3-8-14(13)23-16/h2-9H,19H2,1H3,(H,21,22)/b20-10+ |
Clave InChI |
OEWFZBOUDFKROP-KEBDBYFISA-N |
SMILES isomérico |
C/C(=N\NC(=O)C1=C(C2=CC=CC=C2S1)Cl)/C3=CC(=CC=C3)N |
SMILES canónico |
CC(=NNC(=O)C1=C(C2=CC=CC=C2S1)Cl)C3=CC(=CC=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





[(trimethylsilyl)methyl]amine](/img/structure/B15339861.png)






![(5E)-2-mercapto-5-[(5-methyl-2-thienyl)methylene]-3-phenyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B15339913.png)
![4-(Trifluoromethyl)benzo-[b]-furo-[2,3-b]-pyridin-2(1H)-one](/img/structure/B15339916.png)

![3-[3-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-1-phenyl-1H-pyrazol-4-yl]-acrylic acid](/img/structure/B15339928.png)
